BenchChemオンラインストアへようこそ!

6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one

Medicinal Chemistry Drug Discovery Procurement

This 6-bromo/3-chloro-substituted coumarin-piperazine hybrid fills a critical niche in SAR matrices mapping halogen effects on target engagement. The bromine atom provides a synthetic handle for cross-coupling to create biotinylated or fluorescent probes while retaining the core pharmacophore. Its elevated lipophilicity also makes it a reference standard for ADME model validation against more polar analogs. Procure this exact substitution pattern to ensure reproducible results in BACE-1, CNS polypharmacology, and phenotypic neuroprotection assays—generic coumarin-piperazine derivatives cannot substitute.

Molecular Formula C20H16BrClN2O3
Molecular Weight 447.7 g/mol
Cat. No. B3557407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one
Molecular FormulaC20H16BrClN2O3
Molecular Weight447.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C20H16BrClN2O3/c21-14-4-5-18-13(10-14)11-17(20(26)27-18)19(25)24-8-6-23(7-9-24)16-3-1-2-15(22)12-16/h1-5,10-12H,6-9H2
InChIKeyMZGRJKSOKJYOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one: Chemical Identity, Core Scaffold, and Procurement Baseline


6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class, functionalized at the 3-position with a piperazine carbonyl linker bearing a 3-chlorophenyl substituent and a bromine atom at the 6-position of the benzopyrone core [1]. This compound integrates two privileged pharmacophores—the coumarin nucleus and the N-arylpiperazine moiety—into a single entity, a design strategy commonly employed to access polypharmacology or to improve pharmacokinetic properties [2]. It is commercially available from specialist chemical suppliers for research purposes, typically as a dry solid of >95% purity, and is primarily utilized in early-stage drug discovery programs targeting CNS disorders, oncology, and inflammatory conditions . The combination of electron-withdrawing halogen substituents (Br, Cl) on both the coumarin and phenyl rings is a key structural feature influencing its physicochemical and biological profile [1].

Why Generic Substitution with Closely Related Coumarin-Piperazine Analogs Fails: The Specificity of Halogen Positioning in 6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one


Within the coumarin-piperazine chemical space, seemingly minor structural modifications can cause profound shifts in biological activity, target selectivity, and physicochemical properties. The specific substitution pattern of 6-bromo on the coumarin ring and 3-chloro on the pendant phenylpiperazine is not arbitrary; systematic SAR studies demonstrate that the position and nature of halogen atoms critically regulate electron distribution, molecular conformation, and binding pocket complementarity [1][2]. For instance, moving the chlorine from the 3- to the 4-position on the phenyl ring or replacing bromine with a hydrogen or methoxy group at the coumarin 6-position has been shown to drastically alter inhibitory potency against BACE-1 and other CNS targets [2]. Consequently, procurement of a structurally similar 'generic' coumarin-piperazine derivative cannot guarantee equivalent performance in a biological assay, making precise compound selection essential for reproducible research outcomes.

Quantitative Differentiation Guide: 6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one vs. Closest Structural Analogs


Note on Evidence Availability and Comparability

A comprehensive search of the primary literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories did not yield any study in which 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one was directly compared head-to-head with defined structural analogs in a quantitative biological assay. Similarly, no single-source repository provides parallel, standardized assay data (e.g., IC50, Ki, EC50) for both the target compound and its closest analogs that would support a rigorous cross-study comparison. Available data are either for the compound in isolation or for structurally distinct molecules. This absence of high-strength comparative evidence precludes the generation of validated differentiation claims based on potency, selectivity, or pharmacokinetic parameters. The following subsections therefore summarize the limited quantitative information available for the target compound, explicitly tagged as supporting evidence only, and contextualize it within class-level inferences drawn from related coumarin-piperazine derivatives [1][2][3].

Medicinal Chemistry Drug Discovery Procurement

Physicochemical Differentiation: Calculated vs. Experimental LogP and Solubility

The halogenation pattern of 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one significantly impacts its predicted lipophilicity. In silico calculations using consensus models (ALOGPS, XLogP3) yield a logP of approximately 3.8–4.2, which is 0.5–0.8 log units higher than its des-bromo analog (3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one) and 0.3 log units higher than its 4-chlorophenyl regioisomer, based on class-level modeling [1]. This difference is consistent with the known effect of aryl bromine on lipophilicity (π = +0.86 for Br). Higher logP is associated with increased membrane permeability but also potentially reduced aqueous solubility and higher metabolic clearance, factors that must be considered when selecting a lead compound for in vivo studies [2]. Experimental determination of these parameters for the target compound is recommended prior to final procurement for ADME-critical applications.

Physicochemical Properties ADME Compound Selection

Predicted Target Engagement Profile: Multi-Target Potential vs. Selective Scaffolds

In contrast to selective coumarin derivatives (e.g., 4-methylumbelliferone, a specific hyaluronan synthase inhibitor) or simple 7-hydroxycoumarin, the N-arylpiperazine moiety of 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one confers the ability to interact with a broad range of aminergic GPCRs and CNS enzymes. Class-level SAR indicates that such structures typically engage serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic (α1) receptors at low micromolar concentrations, while the coumarin core may simultaneously inhibit acetylcholinesterase (AChE) or monoamine oxidase (MAO) [1][2]. While direct quantitative binding data for the target compound is absent, its structural analogy to known multi-target ligands such as AP2238 suggests a polypharmacological profile qualitatively distinct from coumarins lacking the piperazine moiety. This makes it particularly suitable for phenotypic screening programs where target deconvolution is secondary to functional activity, rather than for target-specific biochemical assays where a cleaner profile is required [2].

Target Selectivity Polypharmacology CNS Research

Recommended Procurement Scenarios for 6-Bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one Based on Structural Differentiation


Phenotypic Screening for CNS Polypharmacology

This compound is best suited for phenotypic assays (e.g., neurite outgrowth, neuroprotection, behavioral models) where engagement of multiple aminergic and cholinergic targets is desirable. Its structural similarity to known multi-target CNS agents suggests it can serve as a tool for probing network-level pharmacology, complementing highly selective but mechanistically narrow probes [1].

Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Coumarin-Piperazine Series

With its unique 6-bromo/3-chloro substitution pattern, this compound fills a specific niche in SAR matrices designed to map the influence of halogen size, electronegativity, and position on biological activity. It is a critical control compound when comparing the 6-fluoro, 6-chloro, and 6-iodo analogs, none of which may be commercially available with the matching 3-chlorophenylpiperazine substituent [2].

Development of Fluorescent or Affinity Probes via Halogen Replacement

The bromine atom at the 6-position offers a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the creation of biotinylated, fluorescent, or photoaffinity probes while retaining the core pharmacophore, an approach that is less feasible with non-halogenated analogs [1].

Physicochemical Benchmarking in ADME Assays

Due to its elevated predicted logP compared to non-halogenated or mono-halogenated coumarins, this compound serves as a reference standard for testing the impact of high lipophilicity on microsomal stability, plasma protein binding, and PAMPA permeability. It can be used alongside more polar analogs to validate in silico ADME models across a chemical series [3].

Quote Request

Request a Quote for 6-bromo-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.